Ammonium trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

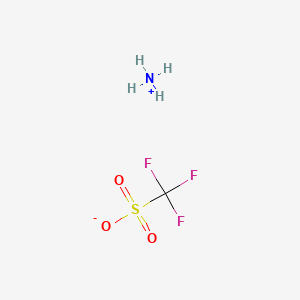

3D Structure of Parent

Properties

IUPAC Name |

azanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWDUGHMODRTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578805 | |

| Record name | Ammonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38542-94-8 | |

| Record name | Ammonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ammonium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄CF₃SO₃), a versatile salt with significant applications in catalysis, electrochemistry, and organic synthesis. This document details a reliable synthetic protocol and outlines the key analytical techniques for its characterization, presenting quantitative data in a clear and accessible format.

Introduction

Ammonium trifluoromethanesulfonate, also known as ammonium triflate, is a white crystalline solid that is highly soluble in water.[1] Its thermal stability and the weakly coordinating nature of the trifluoromethanesulfonate anion make it a valuable reagent and component in various chemical processes. It serves as an electrolyte additive in batteries, a precursor for the preparation of polymer electrolytes, a co-catalyst in polymerization reactions, and a dopant for conductive polymer films.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between trifluoromethanesulfonic acid and an ammonia (B1221849) source, such as ammonium hydroxide (B78521). The reaction is typically performed in a suitable solvent, and the product can be isolated by crystallization.

Experimental Protocol

Materials:

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Ammonium hydroxide solution (28-30% NH₃ in H₂O)

-

Deionized water

-

Ethanol (for recrystallization)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar equivalent of trifluoromethanesulfonic acid in a minimal amount of deionized water.

-

Cool the flask in an ice bath to manage the exothermic nature of the neutralization reaction.

-

Slowly add one molar equivalent of ammonium hydroxide solution dropwise to the stirred trifluoromethanesulfonic acid solution.

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes in the ice bath.

-

Monitor the pH of the solution to ensure it is neutral (pH ≈ 7). If the solution is still acidic, add a small amount of ammonium hydroxide until neutrality is reached.

-

Remove the ice bath and allow the solution to warm to room temperature.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove the water and precipitate the crude this compound.

-

Purify the crude product by recrystallization from a minimal amount of hot ethanol.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | CF₃SO₃NH₄ | [1] |

| Molecular Weight | 167.11 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 224-226 °C | [1] |

| Solubility | Highly soluble in water | [1] |

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands for the ammonium cation (NH₄⁺) and the trifluoromethanesulfonate anion (CF₃SO₃⁻).

| Wavenumber (cm⁻¹) | Assignment |

| ~3190 | NH₄⁺ antisymmetric stretching |

| ~3089 | NH₄⁺ symmetric stretching |

| ~1400 | NH₄⁺ bending |

| ~1260 | SO₃ asymmetric stretching |

| ~1150 | CF₃ symmetric stretching |

| ~1030 | S-O stretching |

| ~760 | CF₃ deformation |

| ~640 | SO₃ deformation |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

-

¹H NMR: A proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O) would be expected to show a signal for the protons of the ammonium ion (NH₄⁺). The chemical shift of this signal can be influenced by the solvent and concentration.

-

¹³C NMR: A carbon-13 NMR spectrum will show a characteristic signal for the trifluoromethyl carbon (CF₃). This signal will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A fluorine-19 NMR spectrum provides a distinct signal for the fluorine atoms of the trifluoromethyl group, which is a sensitive probe for the purity of the compound.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the presence of the trifluoromethanesulfonate anion. In the negative ion mode, a prominent peak at m/z 149, corresponding to the [CF₃SO₃]⁻ anion, would be expected.

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature. While a detailed thermogram for this compound was not found in the searched literature, it is known to be a thermally stable compound.[1] A TGA analysis would reveal its decomposition temperature and provide information about the nature of its thermal decomposition products.

Logical Relationship of Characterization Techniques:

Caption: Logical workflow for the characterization of this compound.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via acid-base neutralization offers a reliable method for its preparation in a laboratory setting. The outlined characterization techniques, including physical property measurements, spectroscopic analysis, mass spectrometry, and thermal analysis, are essential for verifying the identity and purity of the synthesized product. This information will be valuable for researchers and professionals working with this important and versatile chemical compound.

References

Crystal Structure Analysis of Ammonium Trifluoromethanesulfonate: A Technical Guide

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄CF₃SO₃). Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this document presents a detailed, hypothetical experimental protocol for its synthesis, crystallization, and subsequent crystal structure determination. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a procedural blueprint for the characterization of this and similar ionic compounds. All presented quantitative data are representative examples to illustrate the expected outcomes of such an analysis.

Introduction

Ammonium trifluoromethanesulfonate, also known as ammonium triflate, is an ionic compound with applications in various fields, including as an electrolyte in batteries and a catalyst in organic synthesis. A thorough understanding of its solid-state structure is crucial for elucidating structure-property relationships and for the rational design of new materials. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

As of the date of this publication, a detailed crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, outlines a robust, hypothetical methodology for its complete crystal structure analysis.

Experimental Protocols

This section details the proposed experimental procedures for the synthesis of this compound and its subsequent analysis by single-crystal X-ray diffraction.

Materials:

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Ammonium hydroxide (B78521) (NH₄OH, ~28-30% solution)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

In a fume hood, a solution of trifluoromethanesulfonic acid (15.0 g, 0.1 mol) in 50 mL of deionized water is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

-

Ammonium hydroxide solution is added dropwise to the stirred, cooled acid solution until the pH of the solution is neutral (pH ≈ 7), as monitored by a pH meter.

-

The resulting solution is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the water.

-

The concentrated solution is transferred to an evaporating dish and allowed to stand for slow evaporation to yield a white crystalline solid.

-

The crude product is recrystallized from a minimal amount of hot ethanol, followed by cooling to room temperature and then in an ice bath to maximize crystal formation.

-

The purified crystals are collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

High-quality single crystals suitable for X-ray diffraction are essential for accurate structure determination.

Procedure:

-

A saturated solution of purified this compound is prepared in a suitable solvent system, such as an ethanol/water mixture, at a slightly elevated temperature.

-

The solution is filtered through a syringe filter into a clean vial.

-

The vial is loosely capped to allow for slow evaporation of the solvent over several days at a constant temperature.

-

Alternatively, single crystals may be grown by slow cooling of a saturated solution.

-

Well-formed, transparent crystals with dimensions of approximately 0.1-0.3 mm are selected for X-ray diffraction analysis.

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

-

A cryo-cooling system to maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed on the diffractometer and cooled to the desired temperature.

-

The unit cell parameters are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected data is processed, including integration of reflection intensities, and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and anisotropic displacement parameters.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Data Presentation

The following tables summarize the hypothetical crystallographic data and refinement parameters for this compound, presented in a standard format.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | CH₄F₃NO₃S |

| Formula weight | 167.11 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| Unit cell dimensions | a = 8.50(1) Å, α = 90° |

| b = 5.50(1) Å, β = 90° | |

| c = 12.20(2) Å, γ = 90° | |

| Volume | 570.3(2) ų |

| Z | 4 |

| Density (calculated) | 1.948 Mg/m³ |

| Absorption coefficient | 0.45 mm⁻¹ |

| F(000) | 336 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.5 to 27.5° |

| Index ranges | -11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -15 ≤ l ≤ 15 |

| Reflections collected | 5400 |

| Independent reflections | 650 [R(int) = 0.045] |

| Completeness to theta = 27.5° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 650 / 0 / 75 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.035, wR2 = 0.090 |

| R indices (all data) | R1 = 0.045, wR2 = 0.095 |

| Largest diff. peak and hole | 0.45 and -0.30 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ų x 10³) for this compound.

| Atom | x | y | z | U(eq) |

| S(1) | 0.2500 | 0.1875 | 0.5890(1) | 15(1) |

| O(1) | 0.2500 | 0.3750 | 0.5210(2) | 22(1) |

| O(2) | 0.1580(2) | 0.0625 | 0.5430(2) | 25(1) |

| O(3) | 0.3420(2) | 0.0625 | 0.6350(2) | 25(1) |

| C(1) | 0.2500 | 0.2500 | 0.7150(3) | 20(1) |

| F(1) | 0.2500 | 0.0625 | 0.7650(2) | 30(1) |

| F(2) | 0.1550(2) | 0.3750 | 0.7300(2) | 35(1) |

| F(3) | 0.3450(2) | 0.3750 | 0.7300(2) | 35(1) |

| N(1) | 0.7500 | 0.2500 | 0.4110(3) | 18(1) |

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental procedures described.

Caption: Experimental workflow for the crystal structure analysis.

Caption: Logical steps in a single-crystal X-ray diffraction experiment.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, protocol for the synthesis and single-crystal X-ray diffraction analysis of this compound. The provided experimental details, representative data tables, and workflow diagrams serve as a valuable resource for researchers aiming to characterize this compound or other novel materials. The successful determination of its crystal structure would provide fundamental insights into its solid-state properties and could facilitate the development of new technologies based on this versatile salt.

Thermal stability and decomposition of ammonium trifluoromethanesulfonate

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ammonium (B1175870) Trifluoromethanesulfonate (B1224126)

Introduction

Ammonium trifluoromethanesulfonate (NH₄CF₃SO₃), also known as ammonium triflate, is a white crystalline solid that is highly soluble in water. It is recognized for its thermal stability and is utilized in a variety of applications, including as an electrolyte additive in aqueous metal-ion batteries, a precursor for solid and gel polymer electrolytes, and as a co-catalyst in the synthesis of conductive polymers.[1][2] This guide provides a comprehensive overview of the thermal properties of this compound, focusing on its stability and decomposition profile. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Thermal Stability and Physical Properties

This compound is generally considered a thermally stable compound under normal conditions.[3][4] However, it is hygroscopic and care should be taken to avoid exposure to moist air or water.[3] The key thermal and physical properties are summarized in the table below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | CH₄F₃NO₃S | [3][5][6] |

| Molecular Weight | 167.11 g/mol | [3][5][6] |

| Appearance | White crystalline solid/powder | [7] |

| Melting Point | 224-226 °C | [1][2][7] |

| Decomposition Temperature | 300 °C | [3] |

Thermal Decomposition

While stable at lower temperatures, this compound will decompose upon heating to elevated temperatures. A safety data sheet indicates a decomposition temperature of 300 °C.[3] The decomposition process releases a variety of hazardous gaseous products.

Hazardous Decomposition Products

The thermal decomposition of this compound is known to produce the following hazardous substances:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Sulfur oxides (SOx)

-

Gaseous hydrogen fluoride (B91410) (HF)[3]

The formation of these products underscores the importance of handling the thermal decomposition of this compound in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment.

Proposed Decomposition Pathway

The precise mechanism of thermal decomposition is complex. However, a logical pathway can be inferred from the known decomposition products. The initial ionic compound, upon heating, breaks down into its constituent parts and further fragments into the hazardous gaseous molecules listed above.

References

- 1. This compound 99 38542-94-8 [sigmaaldrich.com]

- 2. This compound | 38542-94-8 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. gfschemicals.com [gfschemicals.com]

- 6. This compound | CH4F3NO3S | CID 15842047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 38542-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Ammonium Trifluoromethanesulfonate: A Versatile Brønsted Acid Catalyst in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf), a salt of a strong acid and a weak base, serves as a potent and versatile Brønsted acid catalyst in a variety of organic transformations. Its efficacy stems from the high acidity and the non-coordinating nature of the trifluoromethanesulfonate (triflate) anion, which promotes reactions without interfering with the desired chemical pathways. This guide provides a comprehensive overview of the applications of ammonium trifluoromethanesulfonate in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its use in research and development.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. While various Lewis and Brønsted acids can catalyze this reaction, ammonium triflate and its analogs have proven to be effective.

Quantitative Data

The following table summarizes the results for the synthesis of dihydropyrimidinones using an ammonium triflate analog, ammonium trifluoroacetate, which demonstrates the expected reactivity for this compound. The reactions were carried out by heating a mixture of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | 10 | 98 |

| 2 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 15 | 95 |

| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 92 |

| 4 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 12 | 90 |

| 5 | 2-Naphthylaldehyde | Ethyl acetoacetate | Urea | 10 | 90 |

| 6 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 15 | 85 |

Experimental Protocol: General Procedure for the Biginelli Reaction

A mixture of the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) is heated at 80-100°C under solvent-free conditions for the time specified. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with cold water and then recrystallized from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2(1H)-one or -thione.

Mechanistic Pathway

The role of this compound as a Brønsted acid catalyst is to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack.

Pechmann Condensation: Synthesis of Coumarins

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. Brønsted acids like this compound can effectively catalyze this reaction by protonating the carbonyl groups of the β-ketoester, facilitating both transesterification and intramolecular electrophilic aromatic substitution.

Quantitative Data

The following table presents representative data for the Pechmann condensation of various phenols with ethyl acetoacetate using a solid acid catalyst, illustrating the expected outcomes with this compound.

| Entry | Phenol | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Resorcinol | 120 | 1 | 95 |

| 2 | Phenol | 140 | 4 | 75 |

| 3 | m-Cresol | 130 | 2 | 88 |

| 4 | Catechol | 130 | 3 | 65 |

| 5 | Hydroquinone | 140 | 5 | 50 |

Experimental Protocol: General Procedure for Pechmann Condensation

A mixture of the phenol (1.0 mmol), ethyl acetoacetate (1.2 mmol), and this compound (15 mol%) is heated under solvent-free conditions at the specified temperature. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and purified by column chromatography on silica (B1680970) gel to afford the desired coumarin.

Mechanistic Pathway

The catalytic cycle involves protonation of the ester and keto carbonyls, facilitating the key bond-forming steps.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are another class of compounds with significant biological activity. They are typically synthesized by the electrophilic substitution of indoles with aldehydes or ketones, a reaction that is efficiently catalyzed by Brønsted acids. This compound can serve as an excellent catalyst for this transformation.

Quantitative Data

The following table provides representative yields for the synthesis of bis(indolyl)methanes from various aldehydes and indole (B1671886) using an acid catalyst.

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | 20 | 92 |

| 3 | 4-Methoxybenzaldehyde | 15 | 96 |

| 4 | 4-Nitrobenzaldehyde | 25 | 88 |

| 5 | 2-Furaldehyde | 20 | 90 |

Experimental Protocol: General Procedure for Synthesis of Bis(indolyl)methanes

To a solution of indole (2.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent such as acetonitrile (B52724) or under solvent-free conditions, this compound (5-10 mol%) is added. The mixture is stirred at room temperature or heated gently (e.g., 50°C) for the required time. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration or after aqueous work-up and purified by recrystallization or column chromatography.

Mechanistic Pathway

The Brønsted acid protonates the aldehyde, making it a better electrophile for the attack by two equivalents of indole.

Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceuticals. The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This compound is a suitable Brønsted acid catalyst for this transformation.

Quantitative Data

The following table shows representative yields for the Pictet-Spengler reaction between tryptamine and various aldehydes using an acid catalyst.

| Entry | Aldehyde | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Reflux | 2 | 95 |

| 2 | 4-Methoxybenzaldehyde | Reflux | 2 | 96 |

| 3 | 4-Nitrobenzaldehyde | Reflux | 4 | 90 |

| 4 | Acetaldehyde | Room Temp | 12 | 85 |

| 5 | Acetone | Reflux | 24 | 70 |

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

A solution of the tryptamine derivative (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., toluene, dichloromethane) is treated with a catalytic amount of this compound (5-10 mol%). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by TLC. After cooling, the reaction is worked up by washing with an aqueous basic solution (e.g., saturated NaHCO₃), and the organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization.

Mechanistic Pathway

The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes intramolecular cyclization.

General Experimental Workflow

The following diagram illustrates a typical workflow for a reaction catalyzed by this compound.

Acidity and pKa determination of ammonium trifluoromethanesulfonate

An In-depth Technical Guide to the Acidity and pKa of Ammonium (B1175870) Trifluoromethanesulfonate (B1224126)

This technical guide provides a comprehensive analysis of the acidity and pKa of ammonium trifluoromethanesulfonate (NH₄CF₃SO₃). It details the underlying chemical principles, presents relevant physicochemical data, and outlines a detailed experimental protocol for pKa determination. This document is intended to serve as a key resource for professionals in research, chemical synthesis, and pharmaceutical development where this compound finds extensive use.

Introduction to this compound

This compound, also known as ammonium triflate, is a salt formed from the reaction of a superacid, trifluoromethanesulfonic acid (triflic acid), and a weak base, ammonia (B1221849).[1] It is a white, crystalline solid that is thermally stable and highly soluble in water.[2] This compound is widely utilized in various industrial and research applications, including as a catalyst in organic synthesis, an electrolyte additive in batteries, and a reagent in the development of fluorinated pharmaceuticals.[1][2] Understanding its acidity and the pKa of its acidic component is crucial for optimizing its use in these applications.

The Chemical Basis of Acidity

The acidity of this compound in an aqueous solution is not determined by the trifluoromethanesulfonate anion (CF₃SO₃⁻) but by the ammonium cation (NH₄⁺). This is because the triflate anion is the conjugate base of triflic acid, a superacid with a pKa value estimated to be between -14 and -15.[3][4][5] As the conjugate base of an exceptionally strong acid, the triflate anion is an extremely weak base and does not significantly contribute to the pH of the solution.

Conversely, the ammonium cation (NH₄⁺) is the conjugate acid of a weak base, ammonia (NH₃).[6] In solution, the ammonium ion can donate a proton to water, establishing an equilibrium that renders the solution acidic.

NH₄⁺ + H₂O ⇌ H₃O⁺ + NH₃

The pKa value associated with this equilibrium dictates the acidic strength of the ammonium ion and, therefore, of the this compound salt in solution.

Quantitative Data: Acidity and Physicochemical Properties

For clarity and comparative analysis, the key acidity constants and physical properties are summarized below.

Table 1: Acidity and pKa Values of Relevant Species

| Species | Formula | pKa Value | Description |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | ~ -14 to -15 | A superacid, indicating its conjugate base (triflate) is exceptionally weak.[3][4][5] |

| Ammonium Ion | NH₄⁺ | ~ 9.24 | The conjugate acid of ammonia; this value determines the acidity of the salt in solution.[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Ammonium triflate[1][8] |

| CAS Number | 38542-94-8[1] |

| Molecular Formula | CF₃SO₃NH₄[1] or CH₄F₃NO₃S[8] |

| Molecular Weight | 167.11 g/mol [1][8] |

| Appearance | White powder, crystals, and lumps[1][2] |

| Melting Point | 224 - 226 °C[1][2][9] |

| Purity | ≥ 98% or 99%[1][8] |

Logical Framework for Acidity

The formation of this compound and its subsequent behavior in an aqueous solution can be visualized as a straightforward acid-base relationship.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 99 38542-94-8 [sigmaaldrich.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]

- 5. Trifluoromethanesulfonic acid | 1493-13-6 [chemicalbook.com]

- 6. courses.washington.edu [courses.washington.edu]

- 7. quora.com [quora.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 38542-94-8 [chemicalbook.com]

Spectroscopic Properties of Ammonium Trifluoromethanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄CF₃SO₃), a compound of interest in various chemical and pharmaceutical applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of ammonium trifluoromethanesulfonate in solution and the solid state.

1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of the ammonium cation (NH₄⁺) is influenced by the solvent and temperature. In a non-aqueous solvent like DMSO-d₆, the ammonium protons are typically observed as a triplet due to coupling with the ¹⁴N nucleus (spin I = 1).

Table 1: ¹H NMR Data for the Ammonium Cation

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H (NH₄⁺) | DMSO-d₆ | ~7.1-7.4 | Triplet | ~52 |

Note: The chemical shift can vary depending on the concentration and the presence of any water.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻) is characterized by a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

Table 2: ¹³C NMR Data for the Trifluoromethanesulfonate Anion

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹³C (CF₃) | Various | ~118-121 | Quartet | ~320 |

Note: The exact chemical shift can be solvent-dependent.

1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive for the triflate anion, typically showing a sharp singlet.

Table 3: ¹⁹F NMR Data for the Trifluoromethanesulfonate Anion

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹⁹F (CF₃) | Various | ~ -79 |

Note: This chemical shift is relative to a standard such as CFCl₃.

Vibrational Spectroscopy

Vibrational spectroscopy, including IR and Raman, provides information about the functional groups and molecular vibrations within this compound.

2.1. Infrared (IR) Spectroscopy

The IR spectrum of solid this compound shows characteristic absorption bands for both the ammonium cation and the triflate anion.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3190 | NH₄⁺ antisymmetric stretching | Strong |

| 3089 | NH₄⁺ symmetric stretching | Strong |

| 1400 | NH₄⁺ bending | Medium |

| 1226 | SO₃ asymmetric stretching | Very Strong |

| 1164 | CF₃ symmetric stretching | Very Strong |

| 1027 | S-O symmetric stretching | Very Strong |

| 764 | CF₃ deformation | Medium |

| 638 | SO₃ deformation | Medium |

2.2. Raman Spectroscopy

The Raman spectrum provides complementary information to the IR spectrum. Key Raman shifts are expected for the vibrational modes of the ammonium and triflate ions.

Table 5: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

| ~3150 | NH₄⁺ stretching modes |

| ~1680, ~1450 | NH₄⁺ bending modes |

| ~1032 | SO₃ symmetric stretching |

| ~758 | CF₃ symmetric stretching |

| ~575 | SO₃ rocking |

| ~348 | CF₃ rocking |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility.

3.1. NMR Spectroscopy

-

¹H and ¹³C NMR:

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

-

-

¹⁹F NMR:

-

Prepare the sample as described for ¹H and ¹³C NMR.

-

Tune the NMR spectrometer to the ¹⁹F frequency.

-

Acquire the spectrum. A reference standard, such as CFCl₃, is typically used.

-

3.2. Infrared (IR) Spectroscopy

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

3.3. Raman Spectroscopy

-

Place a small amount of the solid this compound sample onto a microscope slide or into a capillary tube.

-

Position the sample under the objective of the Raman microscope.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 532 nm or 785 nm) and acquisition time.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: NMR signal origins and couplings.

Technical Guide: Hygroscopic Nature and Handling of Ammonium Trifluoromethanesulfonate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄CF₃SO₃), also known as ammonium triflate, is a white crystalline solid that is highly soluble in water.[1][2] It is a thermally stable compound utilized in a variety of applications, including as a catalyst in organic synthesis, an electrolyte additive in batteries, and in the preparation of polymer electrolyte films.[1][3][4] A critical physicochemical property of ammonium trifluoromethanesulfonate is its hygroscopic nature, which necessitates specific handling and storage procedures to maintain its integrity and ensure safety.[5][6][7] This guide provides an in-depth overview of the hygroscopic characteristics of this compound and outlines the essential precautions for its safe handling and storage.

Hygroscopic Nature

The absorption of moisture can lead to:

-

Physical Changes: Caking or clumping of the crystalline powder, which can affect handling and weighing.

-

Chemical Degradation: Potential hydrolysis or reaction with absorbed water, although this compound is generally considered thermally stable.[1][8]

-

Alteration of Properties: Changes in purity and performance in sensitive applications.

Hazard Summary

This compound presents several hazards that must be managed through proper handling procedures and the use of personal protective equipment. The primary hazards are summarized in the table below.

| Hazard Classification | Description | GHS Hazard Statement |

| Skin Irritation | Causes skin irritation upon contact.[6][9][] | H315 |

| Eye Irritation | Causes serious eye irritation.[6][9][] | H319 |

| Respiratory Irritation | May cause respiratory irritation if inhaled.[6][9][] | H335 |

Handling and Storage Precautions

Due to its hygroscopic and hazardous nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[]

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[9][]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate dust filter. A dust mask (type N95) is recommended for handling smaller quantities in well-ventilated areas.[1][9]

Safe Handling Practices

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[9][]

-

Avoid Dust Formation: Take measures to avoid the generation of dust during handling.[5][9][]

-

Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the material.[9][11]

-

Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures such as sweeping with a shovel or using a vacuum cleaner with a HEPA filter. Place the spilled material into a clean, dry, and labeled container for disposal.[9]

Storage Conditions

Proper storage is critical to maintain the quality of this compound.

-

Container: Keep the container tightly closed and securely sealed.[6][9][][11]

-

Atmosphere: Store in a cool, dry, and well-ventilated place.[6][9][][11] Some suppliers recommend storage under an inert gas like nitrogen or argon at 2-8°C.[12]

-

Incompatible Materials: Store away from strong oxidizing agents and moisture.[5][6]

-

Moisture Control: Due to its hygroscopic nature, exposure to moist air or water must be strictly avoided.[6][7]

The logical relationship between the hygroscopic nature of this compound and the required handling precautions is illustrated in the diagram below.

Caption: Handling workflow for hygroscopic compounds.

Experimental Protocols for Hygroscopicity Determination

To quantify the hygroscopic nature of a substance like this compound, several experimental methods can be employed. These protocols are essential during drug development and formulation to understand the material's stability and establish appropriate storage conditions.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to varying relative humidity (RH) at a constant temperature.

Methodology:

-

A small amount of the sample (typically 5-15 mg) is placed on a microbalance inside a temperature- and humidity-controlled chamber.[12]

-

The sample is initially dried under a stream of dry nitrogen gas to establish a baseline mass.

-

The RH inside the chamber is then incrementally increased, and the mass of the sample is continuously monitored until it reaches equilibrium at each RH step.

-

After reaching the maximum desired RH (e.g., 90%), the RH is incrementally decreased to measure the desorption profile.

-

The data is plotted as a moisture sorption isotherm (change in mass vs. RH).

This method provides information on the rate of moisture uptake, the equilibrium moisture content at different humidity levels, and any hysteresis between the sorption and desorption curves, which can indicate physical changes in the sample.[12]

Karl Fischer Titration

Karl Fischer titration is a classic method to determine the water content of a sample. It can be used to quantify the amount of water absorbed by a hygroscopic material after exposure to a specific humidity condition.

Methodology:

-

A known mass of the sample is exposed to a controlled humidity environment for a defined period.

-

After exposure, the sample is quickly transferred to the titration vessel of a Karl Fischer titrator.

-

The titrator uses an electrochemical method to react with and quantify the amount of water in the sample.

-

The water content is then expressed as a percentage of the total mass of the sample.

This method is highly accurate for determining water content but does not provide the continuous data on moisture uptake kinetics that DVS does.

The workflow for assessing the hygroscopicity of a new chemical entity is depicted in the diagram below.

Caption: Workflow for hygroscopicity assessment.

Conclusion

The hygroscopic nature of this compound is a critical factor that dictates its handling, storage, and application. For researchers, scientists, and drug development professionals, a thorough understanding of this property and the implementation of stringent handling protocols are paramount to ensure the integrity of the compound and the safety of laboratory personnel. While quantitative data for this specific compound are not widely published, the established qualitative understanding of its hygroscopicity, combined with standardized experimental methods for its characterization, provides a solid foundation for its safe and effective use.

References

- 1. CN114428029A - Method and device for measuring liquid hygroscopic ability - Google Patents [patents.google.com]

- 2. This compound 99 38542-94-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. quora.com [quora.com]

- 11. sussexdampexperts.com [sussexdampexperts.com]

- 12. pharmainfo.in [pharmainfo.in]

An In-depth Technical Guide to the Reaction of Ammonium Trifluoromethanesulfonate with Electrophilic Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf), a thermally stable and highly soluble salt, is emerging as a valuable reagent in organic synthesis. While traditionally utilized as a catalyst or electrolyte, its application as a nitrogen source in carbon-nitrogen bond-forming reactions represents a significant advancement, particularly in the synthesis of primary anilines. This guide provides a comprehensive overview of the palladium-catalyzed monoarylation of ammonium trifluoromethanesulfonate with electrophilic aryl chlorides. It includes detailed experimental protocols, quantitative data on substrate scope, and visualizations of the catalytic cycle and experimental workflow to support researchers in the application of this methodology.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the aniline (B41778) substructure is a prevalent motif.[1][2] Traditional methods for synthesizing primary anilines often face challenges, including harsh reaction conditions and poor selectivity, frequently leading to the formation of undesired di- and triarylamines.[3] The use of ammonia (B1221849) as a reagent is complicated by its gaseous nature and strong binding to metal catalysts, which can lead to catalyst deactivation.[4][5]

The utilization of this compound as a stable, solid surrogate for ammonia in palladium-catalyzed cross-coupling reactions offers a practical and highly selective alternative for the synthesis of primary anilines from aryl chlorides. This approach circumvents many of the challenges associated with using gaseous ammonia directly.[3]

Core Reaction: Palladium-Catalyzed Monoarylation of Aryl Chlorides

The reaction of this compound with aryl chlorides is a palladium-catalyzed cross-coupling reaction that selectively forms primary anilines. This transformation is facilitated by a specific catalyst system comprising a palladium precatalyst and a bulky biarylphosphine ligand, which together prevent the common side reaction of diarylation.[3]

Reaction Scheme

The general transformation is depicted below:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Methods for Primary Anilines [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Ammonium Trifluoromethanesulfonate in Catalysis: A Technical Guide

Abstract

Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf), commonly known as ammonium triflate, is a versatile and highly effective reagent in modern chemical synthesis. Its utility stems from the unique properties of its constituent ions: the ammonium cation (NH₄⁺) and the trifluoromethanesulfonate anion (CF₃SO₃⁻, or triflate, OTf⁻). This technical guide provides an in-depth exploration of the mechanisms through which ammonium triflate exerts its catalytic activity. Primarily, it functions as a Brønsted acid catalyst via proton donation from the ammonium ion. Concurrently, the triflate anion, while often considered a non-coordinating "innocent" spectator, can participate in catalysis through a "hidden" nucleophilic pathway, forming highly reactive triflate intermediates. This dual-mode activity makes NH₄OTf a powerful tool in a variety of organic transformations, including C-N cross-coupling reactions and polymerization. This document details these core mechanisms, presents quantitative data from key applications, provides experimental protocols, and visualizes the catalytic cycles for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

Ammonium trifluoromethanesulfonate is a white, crystalline, and thermally stable solid that exhibits high solubility in water and other polar organic solvents.[1] It is the salt formed from the superacid, trifluoromethanesulfonic acid (triflic acid), and the weak base, ammonia (B1221849).[2] The remarkable stability of the triflate anion, a consequence of the strong electron-withdrawing effect of the trifluoromethyl group and extensive charge delocalization, makes it an exceptionally good leaving group and a very weakly coordinating anion.[3] These fundamental properties are central to the catalytic efficacy of NH₄OTf.

| Property | Value |

| Chemical Formula | CH₄F₃NO₃S |

| Molecular Weight | 167.11 g/mol [4][5] |

| Appearance | White crystalline solid |

| Melting Point | 224-226 °C[5] |

| Solubility | Highly soluble in water |

| Synonyms | Ammonium triflate[1][5] |

Core Catalytic Mechanisms

Ammonium triflate's catalytic action is primarily understood through two distinct but potentially cooperative mechanisms: Brønsted acid catalysis mediated by the ammonium ion and, more subtly, nucleophilic catalysis involving the triflate anion.

Brønsted Acid Catalysis

The most direct catalytic role of ammonium triflate is as a Brønsted-Lowry acid.[2] The ammonium cation (NH₄⁺) serves as a proton donor, capable of protonating substrates to form more reactive intermediates, such as carbocations. This mechanism is foundational in numerous acid-catalyzed reactions. The catalytic cycle begins with the protonation of a substrate, followed by its transformation and subsequent deprotonation to release the product and regenerate the active catalyst (ammonia, which is in equilibrium with the ammonium ion).

The Role of the Triflate Anion

While the ammonium ion is the primary Brønsted acid, the triflate anion is far from an inert counterion. Its role is multifaceted, contributing significantly to the overall catalytic environment.

The triflate anion's extremely low nucleophilicity and inability to coordinate strongly to cationic centers is a key feature.[3] In reactions involving metal co-catalysts or cationic intermediates, the triflate anion does not occupy coordination sites, leaving them available for substrate binding and activation. This "innocent" bystander effect enhances the Lewis or Brønsted acidity of the active catalytic species.[6] For instance, in palladium-catalyzed reactions, the weakly coordinating nature of triflate is considered advantageous compared to more coordinating anions like acetate.[6]

Contrary to its reputation as a non-nucleophile, a growing body of evidence reveals that the triflate anion can act as a catalytic nucleophile.[7][8][9] This "hidden catalysis" pathway is particularly relevant in reactions that proceed through highly electrophilic or cation-like intermediates. The triflate anion can attack an electrophile to form a transient, highly reactive covalent triflate ester. This intermediate is an outstanding electrophile with an excellent leaving group (OTf⁻), which is then readily displaced by a weaker nucleophile to furnish the final product and regenerate the triflate anion, thus completing the catalytic cycle.

Applications and Case Studies

The dual catalytic mechanisms of ammonium triflate enable its use in a range of synthetic transformations. A prominent example is its application as an ammonia source in palladium-catalyzed C-N cross-coupling reactions.

Palladium-Catalyzed Monoarylation of Ammonia

The synthesis of primary anilines via Buchwald-Hartwig amination has traditionally been challenging due to the low nucleophilicity of ammonia and the tendency for over-arylation.[6] Recent advancements have demonstrated that ammonium triflate can serve as an excellent ammonia surrogate for the selective monoarylation of aryl chlorides.[6] In this system, NH₄OTf provides a controlled source of ammonia, while the triflate anion facilitates the catalytic cycle, likely by avoiding the deactivation of the palladium catalyst.

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 38542-94-8 [smolecule.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. This compound | CH4F3NO3S | CID 15842047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 38542-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Ammonium Trifluoromethanesulfonate Analogue in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical process in the synthesis of complex carbohydrates, glycoconjugates, and various therapeutics. The formation of the glycosidic bond is a cornerstone of carbohydrate chemistry, and numerous methods have been developed to achieve this transformation with high efficiency and stereoselectivity. Acidic catalysts are frequently employed to activate glycosyl donors towards nucleophilic attack by a glycosyl acceptor.

While specific protocols detailing the use of unsubstituted ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf) as a catalyst in glycosylation are not extensively reported in peer-reviewed literature, its role as a catalyst in organic synthesis is acknowledged[1]. A closely related and well-documented catalyst is diphenylammonium triflate (DPAT) , which has proven effective in direct dehydrative glycosylation reactions.[2][3] This document provides detailed protocols and data based on the use of diphenylammonium triflate as a representative ammonium triflate salt catalyst for glycosylation.

Dehydrative glycosylation is an atom-economical method that utilizes readily available hemiacetal donors, producing water as the only byproduct.[2][3] The protocol described herein employs microwave irradiation to promote the reaction, which often leads to cleaner and more reliable results compared to conventional heating.[2] A key advantage of this method is that it does not require strictly anhydrous conditions or the use of drying agents.[2][3]

Plausible Reaction Mechanism

The proposed mechanism for dehydrative glycosylation catalyzed by diphenylammonium triflate involves the initial protonation of the anomeric hydroxyl group of the glycosyl donor (a hemiacetal) by the acidic catalyst. This protonation facilitates the elimination of a water molecule, leading to the formation of a highly reactive oxacarbenium ion intermediate. This intermediate is then susceptible to nucleophilic attack by the glycosyl acceptor (an alcohol), forming the glycosidic bond. The hydrophobic environment created by the diphenylammonium cation may help to shield the reactive intermediate from water, driving the reaction towards completion.[2]

Caption: Plausible mechanism for DPAT-catalyzed dehydrative glycosylation.

Experimental Protocols

General Procedure for Diphenylammonium Triflate (DPAT)-Catalyzed Dehydrative Glycosylation

This protocol is adapted from methodologies described for the direct dehydrative glycosylation of carbohydrate hemiacetals under microwave irradiation.[2]

Materials:

-

Glycosyl donor (hemiacetal)

-

Glycosyl acceptor (alcohol)

-

Diphenylammonium triflate (DPAT) (10 mol%)

-

Solvent: 1:1 mixture of 1,2-dichloroethane (B1671644) (DCE) and toluene

-

Triethylamine (for quenching)

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a flame-dried microwave reaction vessel, add the glycosyl donor (1.0 eq., e.g., 0.2 mmol).

-

Add the glycosyl acceptor (1.2 to 3.0 eq.). The amount may be optimized based on the reactivity of the acceptor.

-

Add the solvent mixture (e.g., 2.0 mL of 1:1 DCE/toluene).

-

Add diphenylammonium triflate (DPAT) (0.10 eq., 0.02 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Heat the reaction mixture to the target temperature (e.g., 100-140 °C) and hold for the specified time (e.g., 10-60 minutes). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a few drops of triethylamine.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate the desired glycoside product.

Caption: Experimental workflow for DPAT-catalyzed dehydrative glycosylation.

Data Presentation

The following tables summarize the results obtained for the DPAT-catalyzed dehydrative glycosylation with various glycosyl donors and acceptors. Yields and stereoselectivity are presented as reported in the literature.[2]

Table 1: Glycosylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Donor 1)

| Entry | Glycosyl Acceptor | Temp (°C) | Time (min) | Yield (%) | α:β Ratio |

| 1 | Methanol | 100 | 10 | 85 | 1:1.6 |

| 2 | Benzyl alcohol | 100 | 10 | 95 | 1:1.3 |

| 3 | Isopropanol | 100 | 10 | 80 | 1:1.5 |

| 4 | Cyclohexanol | 100 | 10 | 84 | 1:1.2 |

| 5 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 140 | 30 | 70 | 1:1.2 |

Table 2: Glycosylation with Various Donors and Acceptors

| Entry | Donor | Acceptor | Temp (°C) | Time (min) | Yield (%) | α:β Ratio |

| 1 | 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | Isopropanol | 140 | 30 | 72 | 1:2.4 |

| 2 | 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | Isopropanol | 140 | 30 | 85 | >20:1 |

| 3 | 2,3,4,6-Tetra-O-benzyl-D-mannopyranose | Isopropanol | 140 | 60 | 78 | >20:1 (α) |

| 4 | 2-Deoxy-3,4,6-tri-O-benzyl-D-glucopyranose | Isopropanol | RT | 120 | 88 | 1.8:1 |

(Data sourced from Hsu et al., Molecules, 2020.[2])

Conclusion

References

Application Notes and Protocols: Ammonium Trifluoromethanesulfonate in Solid Polymer Electrolyte Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH4CF3SO3), also known as ammonium triflate, in the fabrication of solid polymer electrolytes (SPEs). SPEs are a critical component in the advancement of various electrochemical devices, offering enhanced safety and stability over traditional liquid electrolytes.

Introduction

Ammonium trifluoromethanesulfonate is a promising salt for developing proton-conducting solid polymer electrolytes due to its high ionic conductivity and good thermal and electrochemical stability. When incorporated into a polymer matrix, it dissociates to provide mobile H+ and CF3SO3- ions, facilitating charge transport. The choice of polymer host is crucial and significantly influences the final properties of the SPE. This document details the application of NH4CF3SO3 with various polymer matrices, including Poly(ethylene oxide) (PEO), Poly(vinyl alcohol) (PVA), and Chitosan (B1678972) derivatives.

Quantitative Data Summary

The performance of solid polymer electrolytes is quantitatively assessed by several key parameters, including ionic conductivity, transference number, and electrochemical stability window. The following tables summarize the reported quantitative data for SPEs prepared with this compound and various polymer hosts.

Table 1: Ionic Conductivity of this compound-Based Solid Polymer Electrolytes

| Polymer Host | NH4CF3SO3 Concentration (wt.%) | Ionic Conductivity (S/cm) at Room Temperature | Reference |

| Carboxymethyl Chitosan | 20 | 8.90 x 10⁻⁶ | [1][2] |

| Chitosan | 50 | 8.91 x 10⁻⁷ | [3][4] |

| PVDF-MG49 Blend | 30 | 6.32 x 10⁻⁴ | [5] |

| PMMA (in gel electrolyte) | Not Specified (gel) | ~ 10⁻² | [6][7] |

Table 2: Electrochemical Stability of this compound-Based Solid Polymer Electrolytes

| Polymer Host | NH4CF3SO3 Concentration (wt.%) | Electrochemical Stability Window (V) | Reference |

| Carboxymethyl Chitosan | 20 | 0.8 | [1][2][8] |

| PVDF-MG49 Blend | 30 | 4.0 | [5] |

| PEMA-BMATFSI | 35 | 1.8 |

Note on Transference Numbers: While critical for evaluating electrolyte performance, specific cationic (tH+) and anionic (tCF3SO3-) transference numbers for this compound-based solid polymer electrolytes were not explicitly found in the reviewed literature. Generally, in proton-conducting polymer electrolytes, the mobility of protons (H+) is desired to be significantly higher than that of the counter-anion.

Experimental Protocols

The solution casting technique is the most common method for preparing solid polymer electrolyte films.[9] The general principle involves dissolving the polymer and the salt in a suitable solvent, casting the solution onto a flat substrate, and allowing the solvent to evaporate slowly, leaving a thin, free-standing film.

Protocol for Preparation of Carboxymethyl Chitosan-Based SPE

This protocol is based on the methodology described in the literature for preparing carboxymethyl chitosan-NH4CF3SO3 electrolytes.[1]

Materials:

-

Carboxymethyl Chitosan

-

This compound (NH4CF3SO3)

-

1% Acetic Acid Solution

-

Petri dishes

-

Magnetic stirrer and stir bars

Procedure:

-

Polymer Dissolution: Dissolve a known amount of carboxymethyl chitosan in 1% acetic acid solution. Stir the solution continuously for 24 hours at room temperature to ensure complete dissolution and formation of a homogeneous solution.

-

Salt Solution Preparation: In a separate container, dissolve the desired weight percentage of this compound in a small amount of 1% acetic acid solution.

-

Mixing: Add the salt solution dropwise to the polymer solution while continuously stirring.

-

Homogenization: Continue stirring the mixture for another 24 hours to ensure the salt is uniformly dispersed within the polymer matrix.

-

Casting: Pour the final homogeneous solution into a clean, dry petri dish.

-

Drying: Allow the solvent to evaporate slowly at room temperature in a dust-free environment until a thin, flexible, and transparent film is formed. The drying process may take several days.

-

Storage: Once completely dried, carefully peel the film from the petri dish and store it in a desiccator to prevent moisture absorption.

General Protocol for Preparation of PEO and PVA-Based SPEs

While specific detailed protocols for PEO and PVA with NH4CF3SO3 were not extensively available, the following general procedure can be adapted.

Materials:

-

Poly(ethylene oxide) (PEO) or Poly(vinyl alcohol) (PVA)

-

This compound (NH4CF3SO3)

-

Suitable solvent (e.g., Acetonitrile for PEO, deionized water for PVA)

-

Petri dishes or Teflon plates

-

Magnetic stirrer and stir bars

Procedure:

-

Polymer Dissolution: Dissolve a predetermined amount of PEO or PVA in the chosen solvent. Gentle heating may be required to facilitate the dissolution of PVA in water. Stir until a clear, homogeneous solution is obtained.

-

Salt Addition: Gradually add the desired weight percentage of this compound to the polymer solution while stirring.

-

Homogenization: Continue stirring the mixture until the salt is completely dissolved and the solution is homogeneous.

-

Casting: Cast the solution onto a level and smooth substrate, such as a Teflon plate or a glass petri dish.

-

Drying: Allow the solvent to evaporate at room temperature or in a controlled environment (e.g., a fume hood or a vacuum oven at a slightly elevated temperature) to form the solid polymer electrolyte film.

-

Storage: Carefully remove the dried film and store it in a moisture-free environment.

Visualizations

Experimental Workflow for SPE Preparation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of High Ammonium Salt Concentration and Temperature on the Structure, Morphology, and Ionic Conductivity of Proton-Conductor Solid Polymer Electrolytes Based PVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Research Progress and Application of PEO-Based Solid State Polymer Composite Electrolytes [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. jestec.taylors.edu.my [jestec.taylors.edu.my]

Application Notes and Protocols: Ammonium Trifluoromethanesulfonate as an Electrolyte Additive in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (ATFMS), also known as ammonium triflate, is a salt that has been explored in various electrochemical systems. While its primary application in lithium-ion batteries is not as a direct electrolyte additive in conventional carbonate-based systems, its constituent ions, ammonium (NH₄⁺) and trifluoromethanesulfonate (CF₃SO₃⁻), have been investigated in different contexts within battery research. This document provides a detailed overview of the potential application of ATFMS as an electrolyte additive, drawing upon data from related compounds and outlining protocols for its investigation.

The trifluoromethanesulfonate anion is known for its high thermal and electrochemical stability. The ammonium cation can potentially influence the formation of the Solid Electrolyte Interphase (SEI) on the anode. The exploration of novel electrolyte additives is crucial for enhancing the performance, safety, and lifespan of lithium-ion batteries. Additives can play a significant role in stabilizing the electrode-electrolyte interface, improving ionic conductivity, and widening the operational window of the battery.

Disclaimer: The following data and protocols are synthesized from research on analogous compounds, including various triflate salts and ammonium-based additives, due to the limited availability of direct research on ammonium trifluoromethanesulfonate as a primary additive in conventional lithium-ion batteries. The presented quantitative data should be considered illustrative of the potential effects and require experimental validation.

Potential Effects of this compound Additive

The introduction of this compound as an additive in a standard lithium-ion battery electrolyte, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), could potentially lead to the following improvements:

-

Enhanced Ionic Conductivity: The triflate anion may contribute to the overall ionic conductivity of the electrolyte.

-

Improved SEI Stability: The ammonium cation could participate in the formation of a more stable and robust SEI layer on the graphite (B72142) anode, potentially suppressing solvent co-intercalation and reducing capacity fade.

-

Wider Electrochemical Stability Window: The inherent stability of the triflate anion might contribute to a wider potential window where the electrolyte remains stable.

Data Presentation: Performance Metrics with ATFMS Additive (Hypothetical)

The following tables summarize the expected quantitative data based on the performance of related triflate and ammonium additives in lithium-ion batteries. These values are for illustrative purposes and should be experimentally verified.

Table 1: Ionic Conductivity of Electrolytes

| Electrolyte Composition | Ionic Conductivity (mS/cm) at 25°C |

| 1 M LiPF₆ in EC:DMC (1:1 v/v) (Baseline) | 9.5 |

| 1 M LiPF₆ in EC:DMC (1:1 v/v) + 0.5% ATFMS | 10.2 |

| 1 M LiPF₆ in EC:DMC (1:1 v/v) + 1.0% ATFMS | 10.8 |

| 1 M LiPF₆ in EC:DMC (1:1 v/v) + 2.0% ATFMS | 11.5 |

Table 2: Cycling Performance of LiNiMnCoO₂ (NMC)/Graphite Coin Cells (C/2 rate, 25°C)

| Additive Concentration | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) |

| 0% (Baseline) | 88.5 | 85.2 |

| 0.5% ATFMS | 89.2 | 88.6 |

| 1.0% ATFMS | 90.1 | 91.3 |

| 2.0% ATFMS | 89.8 | 89.5 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data of NMC/Graphite Coin Cells after 100 Cycles

| Additive Concentration | SEI Resistance (R_sei, Ω) | Charge Transfer Resistance (R_ct, Ω) |

| 0% (Baseline) | 25.8 | 45.3 |

| 0.5% ATFMS | 22.1 | 40.1 |

| 1.0% ATFMS | 18.5 | 35.7 |

| 2.0% ATFMS | 20.3 | 38.2 |

Experimental Protocols

Preparation of Electrolyte with ATFMS Additive

This protocol details the preparation of a lithium-ion battery electrolyte containing this compound as an additive. All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

Materials:

-

Battery-grade Ethylene Carbonate (EC)

-

Battery-grade Dimethyl Carbonate (DMC)

-

Lithium Hexafluorophosphate (LiPF₆)

-

This compound (ATFMS), battery grade, dried under vacuum at 80°C for 24 hours.

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

In the glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in a 1:1 volume ratio of EC and DMC to achieve a final concentration of 1 M. Stir the solution overnight to ensure complete dissolution.

-

To prepare the additive-containing electrolytes, weigh the required amount of dried ATFMS to achieve the desired weight percentage (e.g., 0.5%, 1.0%, 2.0%).

-

Add the weighed ATFMS to a known volume of the baseline electrolyte.

-

Stir the mixture for at least 4 hours to ensure the complete dissolution of the additive.

-

Allow the electrolyte to rest for 24 hours before use to ensure homogeneity.

Caption: Workflow for the preparation of electrolyte with ATFMS additive.

Coin Cell Assembly

This protocol describes the assembly of 2032-type coin cells for electrochemical testing.

Materials:

-

NMC cathode and graphite anode electrodes

-

Celgard 2400 separator

-

2032 coin cell components (casings, spacers, springs)

-

Prepared electrolytes (baseline and with ATFMS)

-

Crimping machine

Procedure:

-

Punch circular electrodes from the coated foils (e.g., 12 mm diameter for the cathode and 14 mm for the anode).

-

Dry the electrodes and separator in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 60°C for separator) for at least 12 hours before transferring them into the glovebox.

-

In the glovebox, place the cathode in the center of the bottom coin cell casing.

-

Add a few drops of the prepared electrolyte onto the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of electrolyte to wet the separator completely.

-

Place the graphite anode on top of the separator.

-

Add a spacer and a spring.

-

Carefully place the top casing.

-

Crimp the coin cell using a crimping machine to ensure a proper seal.

-

Let the assembled cells rest for 12 hours before testing to ensure full electrolyte penetration.

Electrochemical Characterization

a. Formation Cycles:

-

Cycle the cells at a low C-rate (e.g., C/20) for the first two cycles between 2.8 V and 4.2 V to form a stable SEI layer.

b. Cycling Performance:

-

Cycle the cells at a desired C-rate (e.g., C/2) between 2.8 V and 4.2 V for an extended number of cycles (e.g., 200 cycles).

-

Record the charge and discharge capacities and calculate the coulombic efficiency for each cycle.

c. Rate Capability:

-

Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for 5-10 cycles at each rate to evaluate the performance under different current densities.

d. Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS measurements on the cells at a fully charged state after the formation cycles and after a certain number of cycles (e.g., 100 cycles).

-

Use a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.

-

Analyze the Nyquist plots to determine the SEI resistance (R_sei) and charge transfer resistance (R_ct).

Proposed Mechanism of Action

The trifluoromethanesulfonate (CF₃SO₃⁻) anion and the ammonium (NH₄⁺) cation are expected to influence the electrochemical performance through a synergistic mechanism.

Application Notes and Protocols for the Synthesis of N-Heterocycles Using Ammonium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles (N-heterocycles) utilizing ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf) as a catalyst. N-heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The use of ammonium trifluoromethanesulfonate, a readily available and versatile Brønsted acid catalyst, offers an efficient and practical approach for the construction of these valuable molecular scaffolds.

Introduction to this compound in N-Heterocycle Synthesis

This compound (NH₄OTf) is a white crystalline solid that is highly soluble in water and many organic solvents.[1] It serves as a convenient and effective Brønsted acid catalyst in a variety of organic transformations.[1] Its application in the synthesis of N-heterocycles is advantageous due to its mild acidity, thermal stability, and ease of handling compared to strong acids like trifluoromethanesulfonic acid. It can effectively catalyze condensation and cyclization reactions that are pivotal in the formation of heterocyclic rings.